molecular formula C18H16Cl2N2O5S B3722017 2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 2,4-DICHLOROBENZOATE

2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 2,4-DICHLOROBENZOATE

Cat. No.: B3722017
M. Wt: 443.3 g/mol
InChI Key: QGSZJRNURNPITN-UHFFFAOYSA-N
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Description

2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 2,4-DICHLOROBENZOATE is a complex organic compound that features a benzisothiazole moiety linked to a dichlorobenzoate group via an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 2,4-DICHLOROBENZOATE typically involves the reaction of 2,4-dichlorobenzoic acid with 2-(2-aminoethoxy)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The intermediate product is then reacted with 1,1-dioxo-1H-1,2-benzisothiazol-3-amine under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 2,4-DICHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The benzisothiazole moiety can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in the benzisothiazole ring can be reduced to an amine.

    Substitution: The chlorine atoms in the dichlorobenzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 2,4-DICHLOROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole moiety can bind to the active site of enzymes, inhibiting their activity. The dichlorobenzoate group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one,1,1-dioxide: Known for its use as a pesticide and antimicrobial agent.

    2-(1,1-Dioxo-1H-1,2-benzisothiazol-3-ylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester: Used in pharmaceutical research.

Uniqueness

2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 2,4-DICHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethoxy]ethyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O5S/c19-12-5-6-13(15(20)11-12)18(23)27-10-9-26-8-7-21-17-14-3-1-2-4-16(14)28(24,25)22-17/h1-6,11H,7-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSZJRNURNPITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCOCCOC(=O)C3=C(C=C(C=C3)Cl)Cl)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 2,4-DICHLOROBENZOATE
Reactant of Route 2
Reactant of Route 2
2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 2,4-DICHLOROBENZOATE
Reactant of Route 3
Reactant of Route 3
2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 2,4-DICHLOROBENZOATE
Reactant of Route 4
Reactant of Route 4
2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 2,4-DICHLOROBENZOATE
Reactant of Route 5
Reactant of Route 5
2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 2,4-DICHLOROBENZOATE
Reactant of Route 6
Reactant of Route 6
2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 2,4-DICHLOROBENZOATE

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